molecular formula C18H26O11 B114607 Secoxyloganin methyl ester CAS No. 74713-15-8

Secoxyloganin methyl ester

Cat. No. B114607
CAS RN: 74713-15-8
M. Wt: 418.4 g/mol
InChI Key: MPCHHOVJEMEKKG-VPNMNMBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secoxyloganin methyl ester is a natural iridoid found in the vines of Lonicera japonica . It is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties .


Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Molecular Structure Analysis

Secoxyloganin methyl ester is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside .


Physical And Chemical Properties Analysis

Secoxyloganin methyl ester has a molecular formula of C18H26O11 and a molecular weight of 418.4 g/mol . It has a boiling point of 586.2±50.0°C (Predicted), a melting point of 134°C, and a density of 1.42±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Chemotaxonomic Marker in Loasoideae

Secoxyloganin methyl ester has been identified as a chemotaxonomic marker in the subfamily Loasoideae, which is part of the Loasaceae family. Researchers found its presence characteristic for members of certain series within the genus Loasa, particularly in ser. Macrospermae and ser. Floribundae (Müller et al., 1999).

Constituent of Syringa Species

In a study on the constituents of Syringa species, secoxyloganin methyl ester was identified among other glycosides isolated from the leaves of Syringa reticulata. This indicates its natural occurrence in certain plant species and its potential utility in phytochemical studies (Machida et al., 2003).

Component of Iridoid Glucosides in Loasa acerifolia

The aerial parts of Loasa acerifolia contain secoxyloganin methyl ester as part of trimeric and dimeric iridoid glucosides. This discovery contributes to the understanding of the chemical composition of Loasaceae species (Müller & Weigend, 1998).

Role in Dimeric Iridoids Formation

Research on Loasa acerifolia revealed that secoxyloganin contributes to the formation of novel dimeric iridoid glucosides, including asaolaside, which consists of a secoxyloganin moiety. These findings further illustrate the role of secoxyloganin methyl ester in the biosynthesis of complex plant metabolites (Müller et al., 1998).

Presence in Picconia excelsa

An investigation into the iridoids of Picconia excelsa revealed the presence of secoxyloganin methyl ester among other iridoid glucosides. This demonstrates its occurrence in diverse plant species and its potential for varied applications in phytochemistry (Damtoft et al., 1997).

In Lippia graveolens

Secoxyloganin methyl ester was also found in the leaves of Lippia graveolens among other iridoid and secoiridoid glucosides. Its presence in this plant species adds to the knowledge of its distribution across different botanical families (Rastrelli et al., 1998).

Involvement in Self-Healing Anticorrosive Coatings

An intriguing application of secoxyloganin methyl ester derivatives is found in self-healing anticorrosive coatings. A study utilized a silyl-ester (related to secoxyloganin methyl ester) in an epoxy coating to demonstrate its potential in protecting materials from corrosion (Gonzalez-Garcia et al., 2011).

Safety And Hazards

Secoxyloganin methyl ester is cytotoxic to human dermal fibroblasts (IC 50 = 78.1 μM) . More safety data can be found in its Safety Data Sheet .

Future Directions

Secoxyloganin methyl ester has potential medicinal value and should be studied in future scientific research . It is more expensive than other compounds, which may limit its use .

properties

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCHHOVJEMEKKG-VPNMNMBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secoxyloganin methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secoxyloganin methyl ester
Reactant of Route 2
Secoxyloganin methyl ester
Reactant of Route 3
Secoxyloganin methyl ester
Reactant of Route 4
Secoxyloganin methyl ester
Reactant of Route 5
Secoxyloganin methyl ester
Reactant of Route 6
Secoxyloganin methyl ester

Citations

For This Compound
9
Citations
R Mehrotra, C Singh, SP Popli - Journal of Natural Products, 1988 - ACS Publications
Secologanin [1] and secoxyloganin [2] are two secoiridoids that find exten-sive use in synthetic and biosynthetic studies of monoterpene indole alkaloids and related natural products (1)…
Number of citations: 27 pubs.acs.org
PJ Houghton, LM Lian - Phytochemistry, 1986 - Elsevier
The leaves of Desfontainia spinosa; were found to contain the three known seco-iridoids secoxyloganin, dimethyl secologanoside and sweroside in addition to the three iridoids loganin…
Number of citations: 24 www.sciencedirect.com
AA Müller, JK Kufer, KG Dietl, SA Reiter, J Grau… - Phytochemistry, 1999 - Elsevier
… Secoxyloganin methyl ester 10 was obtained by methanolysis of acerifolioside. Ten milligrams of acerifolioside were dissolved in 10.0 ml MeOH and kept in the dark at room …
Number of citations: 22 www.sciencedirect.com
M Weigend, J Kufer, AA Müller - American Journal of Botany, 2000 - Wiley Online Library
A screening for iridoid compounds of 78 of 315 species from all major groups in Gronoviaceae and Loasaceae has been carried out. The results were compared to the systematic …
Number of citations: 33 bsapubs.onlinelibrary.wiley.com
AA MuČllera, JK Kufera, KG Dietla, SA Reitera… - …, 1999 - academia.edu
… Secoxyloganin methyl ester 10 was obtained by methanolysis of acerifolioside. Ten milligrams of acerifolioside were dissolved in 10.0 ml MeOH and kept in the dark at room …
Number of citations: 0 www.academia.edu
M Nicoletti, A Di Fabio, M Serafini, JA Garbarino… - … systematics and ecology, 1991 - Elsevier
… The structure of secoxyloganin methyl ester was assigned to 2 also by analysis of 13C NMR data (normal mode, 100 MHz, Table 2) and 2D COSY 1H NMR spectrum, where in …
Number of citations: 10 www.sciencedirect.com
R Benkrief, Y Ranarivelo, AL Skaltsounis, F Tillequin… - Phytochemistry, 1998 - Elsevier
… Methanolysis of 4 afforded ligstroside (12) and secoxyloganin methyl ester (13). During the preparation of this manuscript a new secoiridoid glucoside with a very similar structure, but …
Number of citations: 46 www.sciencedirect.com
X Qin, Z Niu, X Han, Y Yang, Q Wei, X Gao, R An… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Erzhi formula (EZF) consists of Ecliptae herba (EH) and Fructus Ligustri Lucidi (FLL) at a ratio 1:1, and constitutes a well-known formula in China that is …
Number of citations: 14 www.sciencedirect.com
MC CHAMY - Biochemical Systematics and Ecology, 1991 - Pergamon Press
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.